CID 21611516
Description
CID 21611516, also known as oscillatoxin D, is a marine-derived cyanobacterial toxin belonging to the oscillatoxin family. These compounds are characterized by their complex polyketide structures and bioactivity, often implicated in harmful algal blooms and associated ecological impacts . Oscillatoxin D exhibits a molecular formula of $ \text{C}{33}\text{H}{50}\text{O}_9 $ and a molecular weight of 614.74 g/mol. Its structure includes a macrocyclic lactone core with hydroxyl and methyl substituents, which are critical for its biological interactions, such as ion channel modulation and cytotoxic effects .
Properties
Molecular Formula |
CHClSi |
|---|---|
Molecular Weight |
76.56 g/mol |
InChI |
InChI=1S/CHClSi/c2-1-3/h1H |
InChI Key |
JHSUPIQULJXXCX-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Si])Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 21611516 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the transformation of the compound into its major products .
Scientific Research Applications
CID 21611516 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 21611516 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Oscillatoxin D | 21611516 | $ \text{C}{33}\text{H}{50}\text{O}_9 $ | 614.74 | Macrocyclic lactone, hydroxyl groups at C-12 and C-16 |
| 30-Methyl-oscillatoxin D | 185389 | $ \text{C}{34}\text{H}{52}\text{O}_9 $ | 628.76 | Methyl substitution at C-30 |
| Oscillatoxin E | 156582093 | $ \text{C}{32}\text{H}{48}\text{O}_9 $ | 600.71 | Reduced methyl group at C-24, epoxide at C-8 |
| Oscillatoxin F | 156582092 | $ \text{C}{33}\text{H}{50}\text{O}_{10} $ | 630.74 | Additional hydroxyl group at C-18 |
Key Observations :
Critical Insights :
- Structure-Activity Relationship (SAR) : Methyl and hydroxyl substitutions significantly influence bioactivity. For example, methylation at C-30 in 30-methyl-oscillatoxin D reduces cytotoxicity, likely due to steric hindrance .
- Ecological Impact : Oscillatoxin derivatives are biomarkers for harmful algal blooms, with oscillatoxin D being the most toxic and environmentally persistent .
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